molecular formula C₁₁H₂₂N₂O₂ B1144584 Tert-butyl 3-(3-aminopropyl)azetidine-1-carboxylate CAS No. 1205750-48-6

Tert-butyl 3-(3-aminopropyl)azetidine-1-carboxylate

Cat. No. B1144584
M. Wt: 214.3
InChI Key:
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Description

Tert-butyl 3-(3-aminopropyl)azetidine-1-carboxylate is a compound involved in the synthesis and study of azetidine-based chimeras and other heterocyclic structures. These compounds are of interest due to their potential applications in medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of related azetidine-2-carboxylic acid analogs involves regioselective allylation, tosylation, and intramolecular N-alkylation steps. Enantiopure versions of these compounds, including 3-substituted azetidine-2-carboxylic acids, are prepared through these complex synthetic routes, showcasing the versatility and synthetic challenges associated with azetidine derivatives (Sajjadi & Lubell, 2008).

Molecular Structure Analysis

The molecular structure of related azetidine derivatives has been characterized using techniques like 1H NMR spectroscopy, high-resolution mass spectrometry, and single-crystal X-ray diffraction analysis. For instance, tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, a cyclic amino acid ester, showcases the detailed structural insights obtainable for such compounds (Moriguchi et al., 2014).

Chemical Reactions and Properties

Azetidine and its derivatives participate in a variety of chemical reactions, including cycloaddition, rearrangement, and nucleophilic substitution reactions. These reactions are pivotal for the synthesis of novel compounds and for the functionalization of azetidine derivatives for further chemical exploration (Yadav & Sriramurthy, 2005).

Scientific Research Applications

Synthesis of Enantiopure Azetidine-2-Carboxylic Acids

Research has demonstrated the synthesis of various azetidine-2-carboxylic acid (Aze) analogs, which are valuable for studying peptide activity and their influence on conformation. These analogs, including chimeras with lysine and alpha-aminoadipate, were synthesized using processes involving 3-allyl-Aze and subsequent modifications (Sajjadi & Lubell, 2008).

Azetidine in Cycloaddition Reactions

Azetidines, including tert-butyldiphenylsilylmethyl-substituted versions, have been used in cycloaddition reactions with nitriles and carbonyl substrates. These reactions produce various heterocyclic products and demonstrate the versatility of azetidines in chemical synthesis (Yadav & Sriramurthy, 2005).

Preparation of 3-Haloazetidines and Derivatives

Protected 3-haloazetidines have been prepared on a gram-scale and used to synthesize high-value azetidine-3-carboxylic acid derivatives. These compounds are increasingly important in pharmaceutical compounds and natural products (Ji, Wojtas, & Lopchuk, 2018).

properties

IUPAC Name

tert-butyl 3-(3-aminopropyl)azetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-7-9(8-13)5-4-6-12/h9H,4-8,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCVWQHKPZXIGDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-(3-aminopropyl)azetidine-1-carboxylate

CAS RN

1205750-48-6
Record name tert-butyl 3-(3-aminopropyl)azetidine-1-carboxylate
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